molecular formula C18H18F13NO B3826593 N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

Cat. No. B3826593
M. Wt: 511.3 g/mol
InChI Key: LSIOEMKREMLGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide” is a fluorinated derivative of an adamantane structure. Adamantane is a type of diamondoid and is the simplest unit of diamond’s structure . The adamantyl group is known for its stability and is often used in drug design for its lipophilic properties .


Molecular Structure Analysis

The adamantyl group is a three-dimensional, cage-like structure derived from adamantane. It’s characterized by its rigidity and low strain. The fluorinated heptanamide chain attached to the nitrogen atom would likely add significant polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the exact structure and the positions of the functional groups. Generally, the adamantyl group is non-polar and lipophilic, while the fluorinated heptanamide side chain would likely be more polar .

Mechanism of Action

Without specific information about the intended use or biological activity of your compound, it’s difficult to speculate on its mechanism of action. Adamantane derivatives have been used in a variety of pharmaceutical applications, including antiviral drugs, due to their ability to fit into hydrophobic pockets on proteins .

Safety and Hazards

As with any chemical compound, handling “N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the intended application of your compound. Adamantane derivatives have found use in a variety of fields, including medicinal chemistry, materials science, and nanotechnology .

properties

IUPAC Name

N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F13NO/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)11(33)32-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOEMKREMLGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
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N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
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N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
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N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Reactant of Route 5
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N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

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